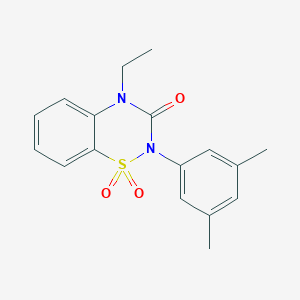
2-(3,5-dimethylphenyl)-4-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenyl)-4-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10381361 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that binds to endogenous opioid peptides like dynorphin .
Mode of Action
The compound acts as a selective antagonist of the KOR . This means it binds to the KOR and blocks its activation, preventing the biological effects typically induced by the receptor’s natural ligands .
Biochemical Pathways
By blocking the KOR, the compound can affect various biochemical pathways. The KOR is involved in pain perception, consciousness, motor control, and mood . Therefore, antagonizing this receptor can have wide-ranging effects on these physiological processes .
Pharmacokinetics
The compound has a bioavailability of 25% when taken orally . It has a relatively long elimination half-life of 30 to 40 hours , which means it stays in the body for a significant period before being metabolized and excreted . These properties influence the compound’s bioavailability and determine the dosage and frequency of administration .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic activity at the KOR. By blocking this receptor, the compound can modulate the physiological processes controlled by the KOR, potentially leading to changes in pain perception, consciousness, motor control, and mood .
特性
IUPAC Name |
2-(3,5-dimethylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-4-18-15-7-5-6-8-16(15)23(21,22)19(17(18)20)14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPHDPABNBUSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2,4-dioxo-3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521852.png)
![methyl 3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521859.png)
![methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521861.png)
![methyl 3-(5-{[3-(morpholin-4-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521864.png)
![N-CYCLOHEXYL-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE](/img/structure/B6521875.png)
![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6521876.png)
![N-[(2-chlorophenyl)methyl]-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6521884.png)
![3-{5-[4-(3-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6521886.png)
![N-(2,5-dichlorophenyl)-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6521898.png)
![N-(3-methylphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B6521903.png)
![N3-cyclopentyl-N8-{3-[ethyl(phenyl)amino]propyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B6521910.png)
![3-(3-chlorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6521911.png)
![4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B6521921.png)
![2-(3,5-dimethylphenyl)-4-[(3-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521932.png)
